Ethenyl piperidine-1-carboxylate
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Overview
Description
Ethenyl piperidine-1-carboxylate is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing five methylene bridges and one amine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethenyl carboxylate precursors. Another approach involves the cyclization of amino alcohols with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions, which allow for efficient and scalable synthesis. These methods utilize readily accessible starting materials and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethenyl piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethenyl piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bio-enhancer to improve the bioavailability of drugs.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethenyl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may interact with the olfactory system’s odorant receptors, leading to changes in sensory perception .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure in many pharmaceuticals and alkaloids.
Icaridin: An insect repellent with similar structural features.
Piperine: An alkaloid found in black pepper with bio-enhancing properties.
Uniqueness
Ethenyl piperidine-1-carboxylate is unique due to its specific ethenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and industrial chemicals .
Properties
CAS No. |
13051-68-8 |
---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethenyl piperidine-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h2H,1,3-7H2 |
InChI Key |
YVUUKGJPCGBIRX-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)N1CCCCC1 |
Origin of Product |
United States |
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